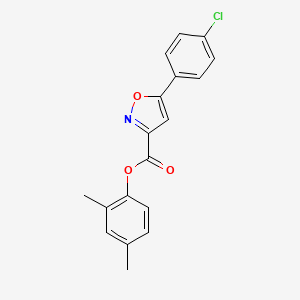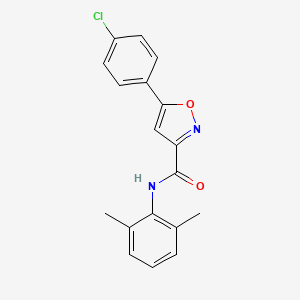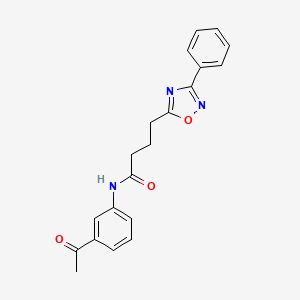
2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステルは、オキサゾール誘導体のクラスに属する合成有機化合物です。この化合物は、オキサゾール環に結合した2,4-ジメチルフェニル基と4-クロロフェニル基の存在を特徴としており、さらにカルボン酸エステル基で置換されています。この化合物のユニークな構造は、さまざまな化学的および生物学的調査にとって興味深い対象となっています。
2. 製法
合成経路および反応条件
5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステルの合成は、一般的に、適切な前駆体を制御された条件下で環化させることを伴います。一般的な方法の1つは、2,4-ジメチルフェニルヒドラジンと4-クロロベンゾイルクロリドを反応させて対応するヒドラゾンを形成させることを伴います。この中間体は、オキシ塩化リンなどの適切な脱水剤を使用して環化され、オキサゾール環が生成されます。最終段階は、オキサゾールカルボン酸を適切なアルコール(メタノールなど)と酸性条件下でエステル化して、カルボン酸エステルを形成することです。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フローリアクターと自動システムを使用することで、合成の効率と収率を高めることができます。さらに、温度、圧力、溶媒選択などの反応条件を最適化することで、プロセスのスケーラビリティをさらに向上させることができます。
3. 化学反応解析
反応の種類
5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステルは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化して、酸化状態の高い対応するオキサゾール誘導体に変換できます。
還元: この化合物の還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元されたオキサゾール誘導体が生成されます。
置換: この化合物の芳香族環は、適切な試薬と条件を使用して、ニトロ化、ハロゲン化、スルホン化などの求電子芳香族置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)
還元: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)
置換: ニトロ化には硝酸 (HNO3)、臭素化には臭素 (Br2)、スルホン化には硫酸 (H2SO4)
生成される主な生成物
これらの反応から生成される主な生成物は、さまざまな置換されたオキサゾール誘導体であり、これらはさまざまな化学的および生物学的用途にさらに利用できます。
4. 科学研究への応用
5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステルには、以下を含むいくつかの科学研究への応用があります。
化学: この化合物は、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。そのユニークな構造により、新しい合成経路と反応機構を探求することができます。
生物学: この化合物の潜在的な生物活性は、酵素阻害、受容体結合、細胞シグナル伝達経路に関連する研究における候補となります。
医学: この化合物の薬理学的特性に関する研究は、抗炎症、抗菌、抗がん活性などの潜在的な治療的応用を明らかにする可能性があります。
工業: この化合物は、その化学的安定性と反応性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenyl hydrazine with 4-chlorobenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the oxazole ring. The final step involves the esterification of the oxazole carboxylic acid with an appropriate alcohol, such as methanol, under acidic conditions to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical and biological applications.
科学的研究の応用
2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。この化合物のオキサゾール環は、水素結合とπ-π相互作用に関与することができ、標的タンパク質への結合を促進します。この結合は、標的タンパク質の活性を調節することができ、さまざまな生物学的効果をもたらします。関与する正確な経路は、化合物の特定の用途と標的によります。
6. 類似の化合物との比較
類似の化合物
- 5-(4-ブロモフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステル
- 5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステル
- 5-(4-ニトロフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステル
独自性
5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステルは、2,4-ジメチルフェニル基と4-クロロフェニル基の両方が存在することでユニークであり、これらは異なる化学的および生物学的特性を付与します。これらの置換基の組み合わせは、化合物の反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、さまざまな研究用途に貴重な化合物となります。
類似化合物との比較
Similar Compounds
- 2,4-Dimethylphenyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate
- 2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
- 2,4-Dimethylphenyl 5-(4-nitrophenyl)-1,2-oxazole-3-carboxylate
Uniqueness
2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both 2,4-dimethylphenyl and 4-chlorophenyl groups, which impart distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C18H14ClNO3 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
(2,4-dimethylphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c1-11-3-8-16(12(2)9-11)22-18(21)15-10-17(23-20-15)13-4-6-14(19)7-5-13/h3-10H,1-2H3 |
InChIキー |
XHYGTZSCWKFQMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B11369812.png)
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11369815.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11369824.png)
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11369832.png)
![N-[4-(dimethylamino)benzyl]-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11369836.png)
![N-(2-chlorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11369841.png)
![2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11369842.png)
![2-(Propan-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11369852.png)
![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11369858.png)

![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11369869.png)

![Ethyl 2-(5-phenylisoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11369879.png)

